![molecular formula C14H22BNO2 B2801622 3-Tert-butyl-4-pyrrolidinophenylboronic acid CAS No. 895543-00-7](/img/structure/B2801622.png)
3-Tert-butyl-4-pyrrolidinophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-4-pyrrolidinophenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, derivatives of 3-tert-butyl-4-pyrrolidinophenylboronic acid have been utilized in Suzuki cross-coupling reactions. For example, a study by Wang et al. (2014) demonstrated the use of arylboronic acids in a Pd-complex catalyzed Suzuki cross-coupling reaction to achieve high yields of the product with excellent selectivity and compatibility with various functional groups (Wang et al., 2014). This showcases the compound's potential role in facilitating efficient bond formations critical for the synthesis of complex organic molecules.
Asymmetric Synthesis
Another significant application is in the field of asymmetric synthesis, where Chung et al. (2005) described a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid through nitrile anion cyclization, highlighting the utility of tert-butyl and pyrrolidinophenyl boronic acid derivatives in producing chiral molecules with high enantiomeric excess (Chung et al., 2005).
Material Science and Coordination Chemistry
In material science and coordination chemistry, Barba et al. (2004) explored the condensation reaction of 3,5-di-tert-butyl salicylaldehyde and 3-aminophenylboronic acid leading to a trimeric macrocyclic compound. This study sheds light on the potential of tert-butyl and pyrrolidinophenylboronic acid derivatives in forming new materials with possible applications in molecular recognition and encapsulation (Barba et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPKAEMTJUVEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
895543-00-7 |
Source
|
Record name | (3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895543007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl]boronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM9LAD8DFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.